molecular formula C19H19ClO7 B12729190 Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate CAS No. 83355-63-9

Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate

Cat. No.: B12729190
CAS No.: 83355-63-9
M. Wt: 394.8 g/mol
InChI Key: FHGFQMNKMSEOMB-IQZDNPOKSA-N
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Description

Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate is a complex organic compound that features a methanone group bonded to a 4-chlorophenyl and a 4-(beta-D-glucopyranosyloxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate typically involves multiple steps. The initial step often includes the preparation of the 4-chlorophenyl and 4-(beta-D-glucopyranosyloxy)phenyl intermediates. These intermediates are then subjected to a condensation reaction with methanone under controlled conditions to form the desired compound. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-: Similar structure but lacks the beta-D-glucopyranosyloxy group.

    Methanone, (4-chlorophenyl)(4-methoxyphenyl)-: Contains a methoxy group instead of the beta-D-glucopyranosyloxy group.

Uniqueness

Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate is unique due to the presence of the beta-D-glucopyranosyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological molecules, making it a valuable compound for various research applications.

Properties

CAS No.

83355-63-9

Molecular Formula

C19H19ClO7

Molecular Weight

394.8 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C19H19ClO7/c20-12-5-1-10(2-6-12)15(22)11-3-7-13(8-4-11)26-19-18(25)17(24)16(23)14(9-21)27-19/h1-8,14,16-19,21,23-25H,9H2/t14-,16-,17+,18-,19-/m1/s1

InChI Key

FHGFQMNKMSEOMB-IQZDNPOKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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